

TG4-155: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **TG4-155**, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in research, and visualizes associated signaling pathways and workflows.

Core Compound Properties

TG4-155 is a small molecule, brain-penetrant EP2 antagonist that has demonstrated significant utility in preclinical research, particularly in the fields of neuroinflammation, oncology, and inflammatory disorders.^{[1][2][3]} It acts as a competitive antagonist at the EP2 receptor, thereby blocking the downstream signaling cascade initiated by the binding of PGE2.^{[2][4]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **TG4-155**, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of **TG4-155**

Parameter	Value	Species/Cell Line	Reference
IC50 (cAMP formation)	2.4 nM	KB EP2 cells	
Ki (Radioligand binding)	9.9 nM	Human EP2 receptor	[5][6][7]
15 nM	Human EP2 receptors	[4]	
Schild KB (Functional antagonism)	2.4 nM	Human EP2 receptor	[2][4][7][8]
Selectivity (Schild KB, EP2 vs. other prostanoid receptors)			
vs. EP4	~4730-fold (KB = 11.4 μ M)	Human EP4 receptor	[2][9][10]
vs. DP1	~14-fold	Human DP1 receptor	[7][8]
vs. EP1, EP3, IP	>550-4750-fold	Human receptors	[7][8]

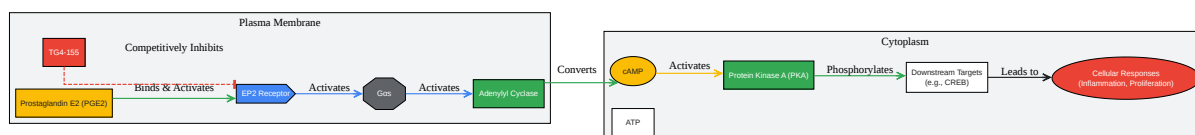
Table 2: Pharmacokinetic Properties of **TG4-155** in Mice

Parameter	Value	Route of Administration	Reference
Plasma Half-life (t1/2)	0.6 hours	Intraperitoneal (i.p.)	[8][11]
Brain/Plasma Ratio	0.3	Intraperitoneal (i.p.)	[8][11]
Bioavailability (%F)	61%	Intraperitoneal (i.p.) vs. Intravenous (i.v.)	[8]

Mechanism of Action and Signaling Pathway

TG4-155 exerts its effects by competitively inhibiting the binding of PGE2 to the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gs alpha subunit (Gas). Upon activation by PGE2, Gas activates adenylyl cyclase, which in turn catalyzes the

conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including inflammation and cell proliferation. By blocking the initial binding of PGE2, **TG4-155** prevents this entire signaling cascade.



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Figure 1: TG4-155 Mechanism of Action on the EP2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **TG4-155**.

In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the inhibitory effect of **TG4-155** on PGE2-induced cAMP production in cells expressing the EP2 receptor.

Materials:

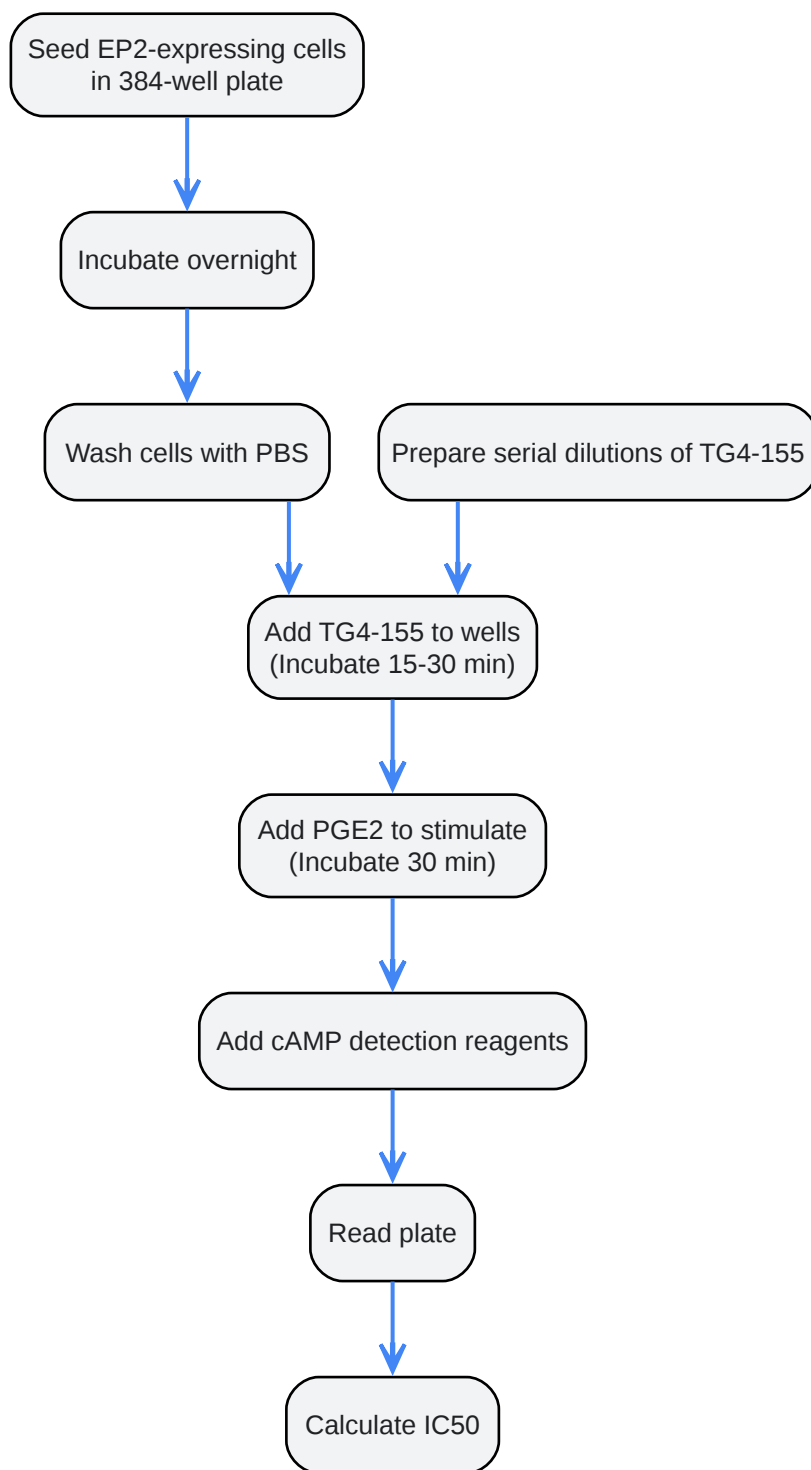
- Cells stably expressing the human EP2 receptor (e.g., HEK293 or C6 glioma cells)
- Cell culture medium (e.g., DMEM) with appropriate supplements
- Phosphate-Buffered Saline (PBS)
- Prostaglandin E2 (PGE2)

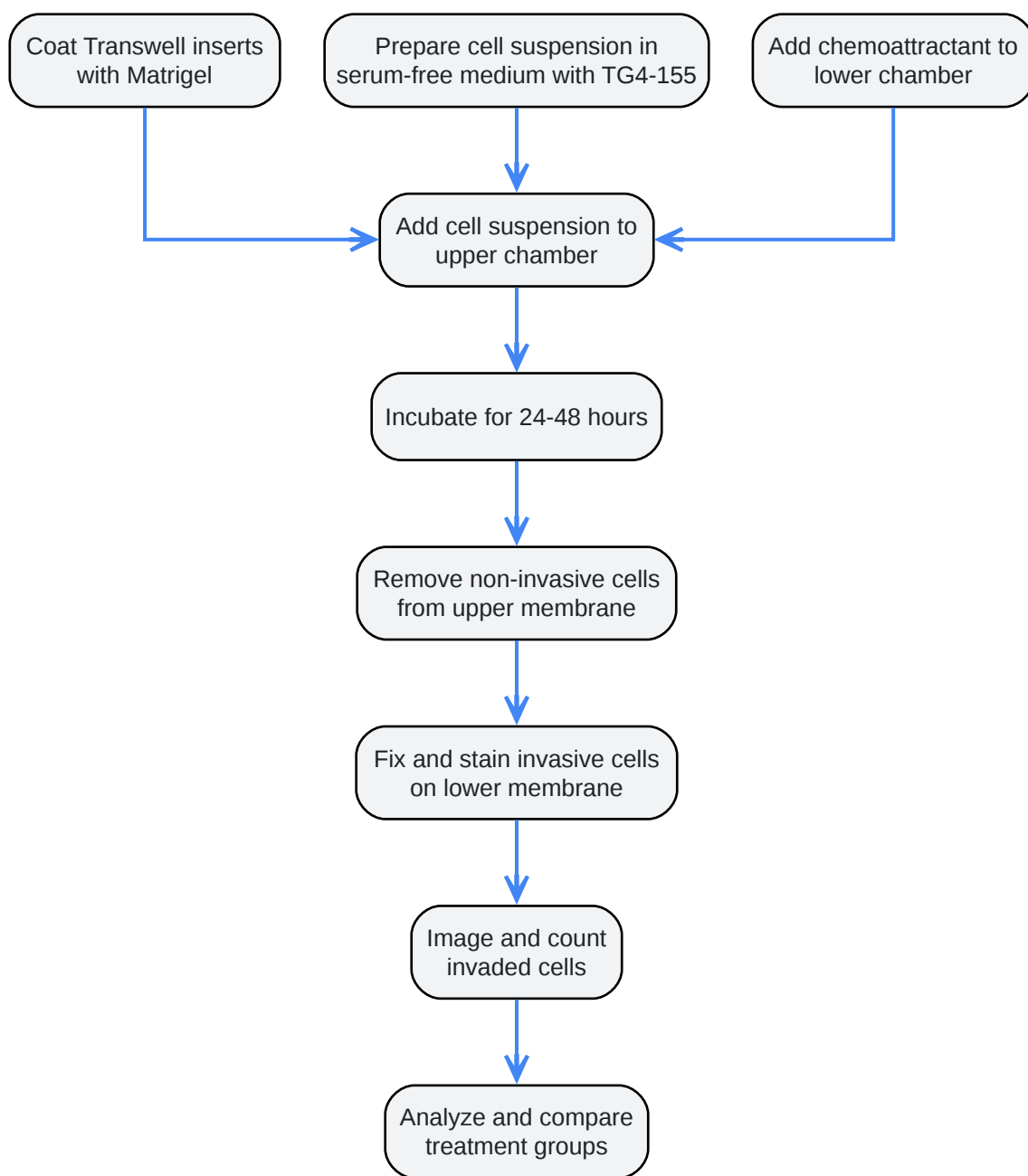
- **TG4-155**

- cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar FRET-based assay)
- 384-well white opaque microplates

Procedure:

- **Cell Seeding:** Seed EP2-expressing cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Preparation:** Prepare serial dilutions of **TG4-155** in assay buffer. Also, prepare a stock solution of PGE₂.
- **Treatment:** On the day of the assay, remove the culture medium and wash the cells once with PBS. Add the diluted **TG4-155** to the wells and incubate for 15-30 minutes at room temperature.
- **Stimulation:** Add PGE₂ to the wells at a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response) and incubate for 30 minutes at room temperature.
- **cAMP Measurement:** Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to the wells.
- **Data Acquisition:** Read the plate on a compatible plate reader (e.g., for FRET-based assays).
- **Data Analysis:** Calculate the percent inhibition of the PGE₂-induced cAMP response for each concentration of **TG4-155** and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.





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